N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15671532
InChI: InChI=1S/C16H17BrClN3S/c17-16-6-5-14(22-16)11-19-21-9-7-20(8-10-21)12-13-3-1-2-4-15(13)18/h1-6,11H,7-10,12H2/b19-11+
SMILES:
Molecular Formula: C16H17BrClN3S
Molecular Weight: 398.7 g/mol

N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine

CAS No.:

Cat. No.: VC15671532

Molecular Formula: C16H17BrClN3S

Molecular Weight: 398.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine -

Specification

Molecular Formula C16H17BrClN3S
Molecular Weight 398.7 g/mol
IUPAC Name (E)-1-(5-bromothiophen-2-yl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine
Standard InChI InChI=1S/C16H17BrClN3S/c17-16-6-5-14(22-16)11-19-21-9-7-20(8-10-21)12-13-3-1-2-4-15(13)18/h1-6,11H,7-10,12H2/b19-11+
Standard InChI Key JCUMWNRTXGLVBA-YBFXNURJSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(S3)Br
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(S3)Br

Introduction

N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene ring, a piperazine moiety, and various functional groups that contribute to its reactivity and biological activity.

Key Structural Features:

  • Thiophene Ring: Provides aromaticity and contributes to the compound's stability and reactivity.

  • Piperazine Moiety: Known for its role in enhancing biological activity, particularly in pharmacological applications.

  • Bromine and Chlorine Substituents: Enhance the compound's chemical reactivity and potential biological interactions.

Synthesis of N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine

The synthesis of this compound typically involves condensation reactions. A common method includes reacting 5-bromothiophene-2-carboxaldehyde with a piperazine derivative in the presence of an acid catalyst. This reaction leads to the formation of a hydrazone intermediate, which can be further modified to yield the desired amine product.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis or procurement of 5-bromothiophene-2-carboxaldehyde and the appropriate piperazine derivative.

  • Condensation Reaction: Reaction of the aldehyde with the piperazine derivative in the presence of an acid catalyst to form the hydrazone intermediate.

  • Modification to Amine Product: Further chemical modifications to convert the hydrazone into the final amine product.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their vibrational frequencies.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.

Biological Activity and Potential Applications

N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine exhibits potential in medicinal chemistry due to its unique structural features. Compounds with similar structures have shown promise in various biological activities, including antimicrobial and anticancer properties .

Potential Applications:

  • Pharmacology: The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways.

  • Medicinal Chemistry: Its reactivity and interaction with biological targets make it a candidate for further research in therapeutic applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideTriazole and Thiophene MoietiesPotential Antimicrobial and Anticancer Activities
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideTriazole and Thiophene with Tert-Butyl SubstituentPotential in Medicinal Chemistry
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amineThiophene and Piperazine MoietiesPotential in Pharmacology and Medicinal Chemistry

Future Directions:

  • Biological Assays: Conducting in vitro and in vivo studies to assess the compound's efficacy and safety.

  • Structural Modifications: Exploring modifications to enhance biological activity or reduce potential side effects.

  • Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

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